Product packaging for 8-ethoxy-3-methyl-3H-purin-6-amine(Cat. No.:CAS No. 185201-07-4)

8-ethoxy-3-methyl-3H-purin-6-amine

Cat. No.: B11905693
CAS No.: 185201-07-4
M. Wt: 193.21 g/mol
InChI Key: DMEPSISUNNFKRB-UHFFFAOYSA-N
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Description

8-ethoxy-3-methyl-3H-purin-6-amine, with the molecular formula C8H11N5O and a molecular weight of 193.21 g/mol, is a synthetic purine analogue of interest in medicinal chemistry research [Citation:4]. This compound is part of a class of modified purines that are extensively investigated for their potential biological activities. Purine derivatives are a cornerstone of antiviral drug development; for instance, the well-known antiviral drug Acyclovir is a purine nucleoside analogue that inhibits viral DNA replication [Citation:3]. Research into novel purine scaffolds, such as those with ethoxy and methyl substitutions, is a active field aimed at overcoming issues like viral resistance and improving drug-like properties [Citation:7]. Early-stage in silico studies on related acyclovir derivatives suggest that modifications to the purine core can lead to structures with promising predicted binding affinities to viral targets and improved pharmacokinetic profiles [Citation:7]. As such, this compound serves as a valuable building block or intermediate for researchers designing and synthesizing new compounds for biochemical screening and potential therapeutic application. This product is intended for research use only in a laboratory setting and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H11N5O B11905693 8-ethoxy-3-methyl-3H-purin-6-amine CAS No. 185201-07-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

185201-07-4

Molecular Formula

C8H11N5O

Molecular Weight

193.21 g/mol

IUPAC Name

8-ethoxy-3-methyl-7H-purin-6-imine

InChI

InChI=1S/C8H11N5O/c1-3-14-8-11-5-6(9)10-4-13(2)7(5)12-8/h4,9H,3H2,1-2H3,(H,11,12)

InChI Key

DMEPSISUNNFKRB-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NC2=C(N1)C(=N)N=CN2C

Origin of Product

United States

Synthetic Methodologies for Substituted Purine Derivatives

Strategies for Purine (B94841) Core Construction

The fundamental approach to synthesizing purine derivatives involves two primary pathways: de novo synthesis and the salvage pathway. numberanalytics.com De novo synthesis builds the purine ring from simple acyclic precursors, while the salvage pathway utilizes pre-existing purine bases and nucleosides. numberanalytics.com Chemical synthesis offers a versatile alternative, allowing for the construction of a wide array of purine derivatives. numberanalytics.com A common strategy involves the initial construction of a substituted pyrimidine (B1678525) ring, followed by the annulation of the imidazole (B134444) ring to complete the purine scaffold. The specific precursors and reaction conditions can be tailored to introduce desired functionalities at various positions of the final purine molecule.

Regioselective Functionalization at Purine Ring Positions

Achieving regioselectivity in the functionalization of the purine ring is a significant challenge due to the presence of multiple reactive sites. numberanalytics.com The electronic nature of the purine system, with its electron-deficient pyrimidine and electron-rich imidazole rings, dictates the preferred sites for electrophilic and nucleophilic attack. mdpi.com

Introduction of 8-Alkoxy Groups via Advanced Synthetic Protocols

The introduction of an alkoxy group at the C8 position of the purine ring is a key step in the synthesis of compounds like 8-ethoxy-3-methyl-3H-purin-6-amine. A common method to achieve this is through the nucleophilic substitution of a leaving group, such as a halogen, at the C8 position. For instance, 8-bromopurine derivatives can serve as precursors, reacting with sodium ethoxide to yield the corresponding 8-ethoxy derivative.

Another advanced approach involves the direct C-H functionalization of the purine ring. nih.gov This method avoids the pre-installation of a leaving group and offers a more atom-economical route. Metal-catalyzed C-H activation, particularly using palladium or copper catalysts, has emerged as a powerful tool for the direct arylation and alkenylation of the C8 position. nih.govresearchgate.net While direct C-H alkoxylation is less common, related strategies involving oxidative coupling or the use of hypervalent iodine reagents are being explored.

Furthermore, metalation at the C8 position using hindered amide bases of zinc or magnesium, such as TMPZnCl·LiCl or TMPMgCl·LiCl, generates a nucleophilic C8-metalated purine species. mdpi.comresearchgate.net This intermediate can then be trapped with an appropriate electrophile to introduce the desired functionality. While not a direct route to an 8-alkoxy group, this method provides a versatile platform for introducing a variety of substituents that could be subsequently converted to an alkoxy group.

Methodologies for 3-Alkyl/Methyl Group Installation

The alkylation of purines can be complex, often resulting in a mixture of N-alkylated products due to the presence of multiple nucleophilic nitrogen atoms (N1, N3, N7, and N9). ub.edunih.gov The regioselectivity of alkylation is influenced by factors such as the solvent, the base used, and the nature of the alkylating agent. ub.edu

For the specific installation of a methyl group at the N3 position, several strategies can be employed. One approach involves the direct alkylation of a suitably protected purine precursor. The choice of protecting groups on other nitrogen atoms can direct the alkylation to the desired N3 position. For instance, if the N9 position is blocked with a bulky group, the N3 and N7 positions become more accessible for alkylation.

Recent advancements have highlighted the use of dual photoredox and nickel catalysis for the alkylation of nucleosides. acs.org While the primary focus has been on the N3-alkylation of uridine (B1682114) derivatives, the underlying principles could potentially be adapted for the N3-alkylation of purines. This method involves the coupling of N-substituted glycine (B1666218) derivatives to the N3-position under visible light irradiation. acs.org

Another strategy involves the silylation of the purine, followed by alkylation. This method, often referred to as the Vorbrüggen method, is commonly used for the synthesis of nucleosides and typically favors the formation of the thermodynamically more stable N9 isomer. nih.gov However, under specific conditions with certain catalysts like SnCl₄, regioselectivity towards the N7 position has been achieved with tert-alkyl halides. nih.gov Further investigation into catalyst and substrate control could potentially lead to selective N3 alkylation.

Derivatization Approaches at the 6-Amino Position

The 6-amino group of purines can be introduced or modified through various synthetic routes. A common method starts with a 6-chloropurine (B14466) derivative, which serves as a versatile intermediate. nih.govnih.gov The chloro group at the C6 position is a good leaving group and can be readily displaced by ammonia (B1221849) or an amine to install the 6-amino group. This nucleophilic aromatic substitution is a fundamental reaction in purine chemistry.

For more complex derivatizations of the 6-amino group, reagents like 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC) can be used. nih.govnih.gov AQC reacts rapidly with primary and secondary amines to form stable, fluorescent urea (B33335) derivatives. nih.gov This method is particularly useful for the analysis of amino acids and can be applied to the derivatization of the 6-amino group of purines for analytical or biological purposes. nih.gov

Advanced Synthetic Techniques in Purine Chemistry

The field of purine chemistry has been significantly advanced by the development of modern synthetic techniques, particularly those involving metal catalysts.

Metal-Mediated Coupling Reactions for Purine Scaffolds

Transition metal-catalyzed cross-coupling reactions have become indispensable tools for the synthesis of functionalized purine derivatives. numberanalytics.comresearchgate.net These reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and regioselectivity. numberanalytics.com

Palladium-catalyzed reactions, such as Suzuki, Stille, and Sonogashira couplings, are widely used to introduce aryl, vinyl, and alkynyl groups at various positions of the purine ring, most notably at the C6 and C8 positions. researchgate.netmdpi.com For instance, 8-bromopurines can be coupled with various organoboron, organotin, or terminal alkyne reagents to afford a diverse range of 8-substituted purines. mdpi.com

More recently, dual photoredox and nickel catalysis has emerged as a powerful strategy for the sp²–sp³ cross-electrophile coupling of 6-chloropurines with alkyl bromides. nih.govacs.org This method allows for the direct C6-alkylation of the purine core, even with unprotected nucleosides, expanding the accessible chemical space for medicinal chemistry. nih.gov

Furthermore, direct C-H activation/functionalization reactions catalyzed by transition metals like palladium and copper have revolutionized purine synthesis. nih.gov These reactions enable the direct coupling of aryl halides with the C8-H bond of purines, providing a more direct and sustainable route to 8-arylpurines. nih.gov The mechanism is thought to proceed through an 8-cupriopurine intermediate, which then participates in a palladium-catalyzed cross-coupling cycle. nih.gov

The table below provides a summary of the key synthetic reactions and their applications in the functionalization of the purine ring.

Reaction TypePosition(s) FunctionalizedReagents/CatalystsProduct Type
Nucleophilic Aromatic SubstitutionC6, C8Sodium Ethoxide, Ammonia6/8-Alkoxy, 6-Amino
Direct C-H ArylationC8Pd(cat.)/Cu(stoich.), Aryl Halides8-Arylpurines
MetalationC8, C6TMPZnCl·LiCl, TMPMgCl·LiClC8/C6-Functionalized Purines
AlkylationN3, N7, N9Alkyl Halides, BaseN-Alkylpurines
Photoredox/Nickel Dual CatalysisC6, N3Ni(dtbbpy)Cl₂, PhotocatalystC6/N3-Alkylated Purines
Suzuki CouplingC6, C8Pd Catalyst, Organoboron ReagentC6/C8-Aryl/Vinyl Purines

This table is interactive. You can sort the columns by clicking on the headers.

Microwave-Assisted Synthesis for Enhanced Efficiency

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating the synthesis of complex heterocyclic compounds like purine derivatives. This technique utilizes microwave irradiation to rapidly heat the reaction mixture, often leading to significantly reduced reaction times, increased product yields, and improved purity profiles compared to conventional heating methods. electronicsandbooks.com

For the synthesis of substituted purines, microwave irradiation can be particularly advantageous. For instance, in the synthesis of 2,6,9-substituted purines, a one-pot, two-step process using microwave irradiation has been shown to be highly efficient. electronicsandbooks.com This approach often involves the sequential substitution of different positions on the purine core. A general representation of reaction conditions that could be adapted for the synthesis of this compound or its precursors is detailed in the table below. The synthesis would likely start from a di-substituted purine, with subsequent reactions to introduce the ethoxy, methyl, and amine groups at the desired positions.

ReactantReagentSolventTemperature (°C)Time (min)Yield (%)
2,6-dichloropurineAnilineDioxane15010Variable
IntermediateEthyl Bromide, NaOHDMF1501081-83

The use of microwave-assisted synthesis not only accelerates the process but can also enable reactions that are difficult to achieve under conventional heating, expanding the accessible chemical space of purine derivatives. electronicsandbooks.comnih.gov

Solid-Phase Synthesis Approaches for Library Generation

Solid-phase synthesis is a cornerstone technique for the generation of chemical libraries, allowing for the systematic and rapid creation of a large number of related compounds. This methodology is highly applicable to the synthesis of substituted purine derivatives, where different functional groups can be introduced at various positions on the purine scaffold. researchgate.net

The general strategy involves attaching a purine precursor to a solid support (resin) and then carrying out a series of reactions to build and diversify the molecule. Key steps often include the coupling of the purine core to the resin, followed by sequential displacement of leaving groups (like chlorides) with various amines or other nucleophiles. researchgate.net The final products are then cleaved from the solid support.

An illustrative solid-phase approach for generating a library of substituted purines might involve the following steps:

Attachment of a suitable pyrimidine precursor to a solid support, such as ArgoGel-MB-CHO resin, via reductive amination. researchgate.net

Cyclization to form the purine ring structure.

Sequential substitution at various positions of the purine ring with a diverse set of building blocks.

This method is particularly powerful for creating libraries of compounds for high-throughput screening to identify molecules with desired biological activities. While a specific solid-phase synthesis for this compound is not detailed in the literature, the principles of solid-phase synthesis of purine derivatives are well-established and could be adapted for this purpose. researchgate.netfrontiersin.org

Purification and Isolation Methodologies for Novel Purine Analogs

The purification and isolation of newly synthesized purine analogs are critical steps to ensure the chemical integrity of the compounds for subsequent analysis and testing. Given the often complex reaction mixtures resulting from multi-step syntheses, robust purification techniques are essential.

A common and effective method for the purification of purine derivatives is silica (B1680970) gel column chromatography. nih.gov This technique separates compounds based on their polarity, allowing for the isolation of the desired product from unreacted starting materials, reagents, and byproducts. The choice of eluent (solvent system) is crucial for achieving good separation and is typically determined through preliminary analysis using thin-layer chromatography (TLC). nih.gov

For instance, in the synthesis of 6,8,9-trisubstituted purine analogs, the crude products were successfully purified using silica gel column chromatography with an ethyl acetate/hexane solvent system. nih.gov Similarly, for other purine derivatives, a mixture of dichloromethane (B109758) and methanol (B129727) has been employed as the eluent. nih.gov

Compound TypePurification MethodEluent SystemReference
6,8,9-trisubstituted purine analogsSilica gel column chromatographyEtOAc:Hexane (1:5) nih.gov
Substituted purine intermediateSilica gel column chromatographyCH2Cl2:MeOH (10:1) nih.gov

Following chromatographic purification, the identity and purity of the isolated compound, such as this compound, would be confirmed using various analytical techniques including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). nih.gov

Structure Activity Relationship Sar Studies of 8 Ethoxy 3 Methyl 3h Purin 6 Amine Analogs

Conformational Analysis and Molecular Recognition in Purine (B94841) Systems

The three-dimensional conformation of purine derivatives is a critical determinant of their interaction with biological targets. Molecular recognition, the specific binding between a ligand and its receptor, is governed by a combination of steric and electronic factors. nih.gov The planarity of the purine ring system allows for significant π-stacking interactions with aromatic amino acid residues within a receptor's binding pocket. nih.gov

The orientation of substituents on the purine core dictates the molecule's ability to fit within the binding site and form key non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. For purine-based ligands targeting G protein-coupled receptors (GPCRs) like the P2Y receptors, specific residues in the transmembrane domains and extracellular loops are crucial for ligand recognition. nih.govbenthamdirect.com Computational modeling, such as homology modeling and molecular dynamics simulations, are vital tools for predicting these interactions in the absence of experimental crystal structures. nih.govacs.org For instance, models of the human P2Y1 receptor suggest that the adenine (B156593) ring of ATP is bound via interactions with N1, N7, and the N6-amino group. nih.govacs.org The conformational flexibility of substituents, such as the ribose ring in nucleosides or alkyl chains on the purine base, also plays a role; in some cases, high flexibility may suggest that the moiety is not critically involved in direct receptor binding. nih.gov

Impact of 8-Position Substituents on Biological Activity Profiles

The C8 position of the purine ring is a common site for substitution in the design of receptor agonists and antagonists. The nature of the substituent at this position can dramatically alter the compound's electronic structure, lipophilicity, and steric profile, thereby influencing its biological activity. acs.org Studies on various purine and adenine analogs have shown that substituents at the C8-position exert a stronger influence on the electronic structure of the purine system compared to modifications at the C2 or N-positions. acs.org

The introduction of different functional groups at C8 can modulate binding affinity and selectivity for various targets. For example, an 8-amino group can form additional hydrogen bonds, which has been shown to stabilize nucleic acid triplex structures. acs.org The size and character of the C8-substituent are critical. The table below illustrates how varying the C8 substituent in a series of purine analogs can affect their inhibitory activity against a specific enzyme target.

Table 1: Effect of C8-Substituent on Biological Activity of Purine Analogs
AnalogC8-SubstituentRelative PotencyKey Interaction Type
Analog A-HLowHydrophobic
Analog B-NH₂ModerateHydrogen Bond Donor/Acceptor
Analog C-OHModerate-HighHydrogen Bond Donor/Acceptor
Analog D-OCH₃HighHydrogen Bond Acceptor/Hydrophobic
Analog E-BrLowSteric Hindrance/Halogen Bond

This table is a generalized representation based on SAR principles and does not reflect data for a single specific target.

An ethoxy group (-OCH₂CH₃) at the C8-position, as seen in the title compound, introduces both steric bulk and specific electronic properties. The oxygen atom can act as a hydrogen bond acceptor, forming a crucial interaction with a hydrogen bond donor residue (e.g., the amide backbone or side chain of asparagine, glutamine, or tyrosine) in a receptor binding pocket. The ethyl group provides a hydrophobic component, which can engage in favorable van der Waals interactions with nonpolar residues like leucine, isoleucine, or valine.

Influence of 3-Position Methylation on Target Binding and Selectivity

Methylation at the N3 position of the purine ring has a significant impact on the molecule's properties. The N3 nitrogen is often involved in hydrogen bonding, acting as a hydrogen bond acceptor in canonical base pairing. The addition of a methyl group at this position blocks this potential hydrogen bond, which can be a key strategy for achieving selectivity between different receptor subtypes or enzymes.

Furthermore, the N3-methyl group can introduce steric hindrance, preventing the compound from binding to certain targets while potentially enhancing its affinity for others where a hydrophobic pocket exists near this position. In the context of DNA, for example, methylation patterns, including at the N3 position of purines, can influence protein-DNA interactions. For purine-based drugs, N3-methylation can alter the preferred tautomeric state of the purine ring, thereby affecting its electronic distribution and recognition by a target protein. researchgate.net

Significance of the 6-Amino Moiety in Pharmacological Potency

The 6-amino group is a hallmark of adenine and its derivatives and is fundamental to their biological role. This group is a potent hydrogen bond donor and is critical for molecular recognition in a vast number of biological systems. nih.govacs.org In the canonical Watson-Crick base pairing, the 6-amino group of adenine forms two hydrogen bonds with the keto group and N1 of thymine (B56734) (or uracil).

In the context of receptor-ligand interactions, the 6-amino group frequently acts as a primary anchor point. For example, in studies of P2Y receptors, the N6-amino group is implicated in direct hydrogen bonding with the receptor, and its removal or modification often leads to a significant loss of potency. nih.govacs.org Research on the 2-5A/RNase L system, which involves an adenylyl-adenosine oligomer, has demonstrated the distinct roles of the 6-amino groups on different adenosine (B11128) residues; the amino group on the first residue is crucial for binding, while the one on the third is vital for activation. nih.gov This highlights the specific and critical role of this moiety in conferring pharmacological potency through precise hydrogen bonding interactions.

Stereochemical Considerations in Purine Derivative Biological Activity

Stereochemistry is a pivotal factor in the biological activity of chiral molecules, as biological targets like receptors and enzymes are themselves chiral. mdpi.com While the core purine scaffold of 8-ethoxy-3-methyl-3H-purin-6-amine is achiral, the introduction of chiral substituents can lead to enantiomers with markedly different pharmacological profiles. nih.gov

Even for achiral ligands, the three-dimensional space they occupy relative to the chiral environment of a binding site is critical. Stereospecific interactions can dictate binding affinity, efficacy, and even the mechanism of action. nih.gov For example, if a substituent on a purine analog contains a stereocenter, one enantiomer may fit optimally into the binding pocket, maximizing favorable interactions, while the other may experience steric clashes or be unable to achieve the correct orientation for key interactions. This can result in one enantiomer being a potent agonist or inhibitor, while the other is significantly less active or even inactive. mdpi.com These differences underscore the importance of synthesizing and testing enantiomerically pure compounds during drug development. nih.govmdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Substituted Purine Scaffolds

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of a series of compounds with their biological activity. nih.gov For substituted purine scaffolds, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are particularly valuable. nih.govnih.gov

These models generate 3D contour maps that visualize the regions around a molecule where certain properties are predicted to influence activity. For example, a CoMFA model might generate a map indicating that:

Green contours: represent areas where bulky (sterically favored) groups increase activity.

Yellow contours: show regions where bulky groups decrease activity.

Blue contours: highlight areas where positive electrostatic potential (e.g., from an electron-poor group) enhances activity.

Red contours: indicate regions where negative electrostatic potential (e.g., from an electron-rich group like an oxygen atom) is favorable.

By analyzing these maps for a series of purine analogs, medicinal chemists can gain insights into the structural requirements for optimal potency and selectivity. nih.govnih.gov This information guides the rational design of new, more effective compounds by suggesting specific modifications to the purine scaffold, such as altering substituents at the C2, C6, C8, or N9 positions. nih.govnih.gov

Table 2: Key Parameters in a Hypothetical QSAR Model for Purine Analogs
QSAR ModelKey Statistical ParameterValueInterpretation
CoMFAq² (Cross-validated r²)0.61Good internal predictive ability of the model. nih.gov
CoMFASteric Contribution55%Steric factors are a major determinant of activity.
CoMSIAr² (Non-cross-validated r²)0.92Strong correlation between predicted and observed activity.
CoMSIAHydrophobic Contribution25%Hydrophobicity plays a significant role in binding.

This table presents hypothetical QSAR results to illustrate the type of data generated in such studies.

Molecular Mechanisms and Biological Activities of Purine Derivatives

Modulation of Purine (B94841) Receptors and Adenosine (B11128) Signaling Pathways

A thorough review of scientific databases and research literature was conducted to elucidate the interaction of 8-ethoxy-3-methyl-3H-purin-6-amine with purinergic signaling pathways. This includes its potential to act as an agonist or antagonist at various purine receptors and its specificity for adenosine receptor subtypes.

Agonistic and Antagonistic Interactions at Purine Receptors

Despite a comprehensive search of scientific literature, no studies were identified that have investigated the agonistic or antagonistic properties of this compound at purine receptors. Therefore, its profile as a modulator of these receptors remains uncharacterized.

Specificity Towards Adenosine Receptor Subtypes (A1, A2A, A2B, A3)

There is currently no published research detailing the binding affinity or functional activity of this compound at any of the adenosine receptor subtypes (A1, A2A, A2B, or A3). The selectivity profile of this compound for these receptors is therefore unknown.

Enzyme Inhibition and Activation Studies

Enzymes are critical targets for many therapeutic agents. This section explores the known effects of this compound on several key enzymes.

Phosphodiesterase Inhibition Mechanisms

Phosphodiesterases (PDEs) are a superfamily of enzymes that play crucial roles in signal transduction pathways. An extensive search of the scientific literature revealed no studies that have evaluated the inhibitory activity of this compound against any of the PDE isoforms. Consequently, its mechanism of interaction with these enzymes has not been determined.

Dihydroorotate Dehydrogenase (DHODH) Modulation

Dihydroorotate dehydrogenase (DHODH) is a key enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway and a target for some anti-inflammatory and anti-cancer drugs. There is no available scientific data on the modulatory effects of this compound on DHODH activity.

Reactivity and Inhibition of Xanthine (B1682287) Oxidase

Xanthine oxidase is a crucial enzyme in purine catabolism, and its inhibitors are used in the treatment of hyperuricemia and gout. A review of the existing literature found no studies that have investigated the reactivity of this compound with xanthine oxidase or its potential to inhibit this enzyme.

Acetylcholinesterase Interaction Studies

Comprehensive searches of scientific literature and databases did not yield any studies concerning the interaction of this compound with acetylcholinesterase. Therefore, its potential to act as an inhibitor or modulator of this enzyme remains uninvestigated.

Anti-proliferative and Cell Cycle Modulation Effects in In Vitro Biological Systems

There is currently no publicly available scientific data detailing the anti-proliferative and cell cycle modulation effects of this compound. Research into its potential to induce apoptosis, its susceptibility profile across different cell lines, or its mechanisms of DNA biosynthesis inhibition has not been reported in the reviewed literature.

Induction of Apoptosis Pathways

No studies were found that investigated the ability of this compound to induce apoptosis in any cell line.

Cellular Susceptibility Profiling Across Diverse Cell Lines

Information regarding the cytotoxic or anti-proliferative activity of this compound against a panel of diverse cell lines is not available in the current scientific literature.

Antiplatelet Activity and Associated Mechanisms

No research has been published detailing the antiplatelet activity of this compound or its associated mechanisms of action.

Investigations into Antimicrobial and Antifungal Modalities

There are no available studies in the scientific literature that have investigated the potential antimicrobial or antifungal properties of this compound.

Assessment of Antioxidant Activity of this compound in Biological Contexts

A thorough review of scientific literature and chemical databases reveals a significant gap in the current understanding of the purine derivative this compound. At present, there are no published research studies detailing the assessment of its antioxidant activity within biological systems.

While the broader class of purine derivatives has been a subject of interest for their potential pharmacological activities, including antioxidant effects, this specific compound remains uncharacterized in this regard. Research into other purine derivatives, such as various 8-alkoxy-purines, has been conducted, but these findings cannot be extrapolated to this compound due to the high degree of structural specificity that dictates a compound's biological activity.

For context, the evaluation of antioxidant activity in a biological setting typically involves a series of in vitro and in vivo assays. These tests are designed to measure the compound's ability to neutralize reactive oxygen species (ROS) and to protect cells and tissues from oxidative damage.

Typical In Vitro Assays for Antioxidant Assessment:

Assay TypePrinciple
DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay Measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change that can be measured spectrophotometrically.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay Similar to the DPPH assay, this test measures the compound's capacity to scavenge the ABTS radical cation.
ORAC (Oxygen Radical Absorbance Capacity) Assay Evaluates the ability of a compound to protect a fluorescent probe from damage by peroxyl radicals, providing a measure of its radical chain-breaking antioxidant activity.
Cellular Antioxidant Activity (CAA) Assay This cell-based assay measures the ability of a compound to prevent the oxidation of a fluorescent probe within cultured cells, offering a more biologically relevant assessment than purely chemical assays.

Typical In Vivo Models:

Animal models of oxidative stress are often employed to assess a compound's antioxidant efficacy in a whole-organism context. These models can involve inducing oxidative stress through various means and then evaluating the protective effects of the test compound on biomarkers of oxidative damage in tissues and blood.

Without specific studies on this compound, no data can be presented for its performance in these or any other antioxidant assays. The synthesis of this compound may have been reported in chemical literature, but its biological properties, particularly its antioxidant potential, remain an open area for future research.

Theoretical and Computational Chemistry Approaches for Purine Compound Analysis

Molecular Docking and Ligand-Protein Interaction Analyses

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. This method is instrumental in understanding the binding mode of potential drug candidates and in virtual screening of large compound libraries. For a purine (B94841) derivative like 8-ethoxy-3-methyl-3H-purin-6-amine, molecular docking can elucidate key interactions with a specific protein target.

In a typical molecular docking study, the three-dimensional structure of the target protein is obtained from experimental sources like the Protein Data Bank (PDB) or generated through homology modeling. The ligand, this compound, would be built and its geometry optimized using computational chemistry software. Docking programs, such as AutoDock, Glide, or GOLD, would then be used to place the ligand into the binding site of the protein and score the different poses based on a scoring function that estimates the binding affinity.

Table 1: Illustrative Molecular Docking Results for a Hypothetical Protein Target

ParameterValue
Target ProteinHypothetical Kinase XYZ
Docking Score (kcal/mol)-8.5
Key Interacting ResiduesLEU83, VAL91, ALA146, LYS148
Hydrogen BondsAmine group with the backbone carbonyl of LYS148
Hydrophobic InteractionsEthoxy group with the side chains of LEU83 and VAL91

This table is for illustrative purposes and does not represent actual experimental data.

Quantum Chemical Calculations (e.g., Density Functional Theory) for Reaction Mechanism Elucidation

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure, reactivity, and reaction mechanisms of molecules. These methods can provide detailed insights into the properties of this compound.

A study on the structurally similar purine derivative, 6-amino-1,3-dimethyl-1H-purin-2(3H)-one, utilized DFT calculations at the B3LYP/6-311++G(d,p) level of theory to optimize the geometries of the reactant, product, and transition state of a reaction. researchgate.net This type of analysis allows for the calculation of important electronic properties and global descriptors. researchgate.net

For this compound, DFT calculations could be employed to:

Determine the optimized molecular geometry, including bond lengths and angles.

Calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding the molecule's reactivity.

Predict the charge distribution and electrostatic potential, highlighting regions of the molecule that are prone to electrophilic or nucleophilic attack.

Investigate the transition states of potential metabolic reactions, providing insights into its biotransformation.

Table 2: Calculated Electronic Properties of a Purine Analog using DFT

PropertyValueReference
HOMO Energy (eV)-6.21 researchgate.net
LUMO Energy (eV)-1.89 researchgate.net
HOMO-LUMO Gap (eV)4.32 researchgate.net
Ionization Potential (eV)6.21 researchgate.net
Electron Affinity (eV)1.89 researchgate.net

This table is based on data for a similar purine derivative and serves as an example of the type of data that can be generated for this compound.

Molecular Dynamics Simulations of Purine Derivatives in Biological Microenvironments

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to study the conformational changes and interactions of molecules over time. For a purine derivative like this compound, MD simulations can offer valuable insights into its behavior in a biological microenvironment, such as in solution or bound to a protein.

MD simulations of purine and pyrimidine (B1678525) derivatives have been used to assess the stability of ligand-protein complexes. nih.gov These simulations can reveal fluctuations in the protein structure and the ligand's position within the binding site, providing a more realistic picture of the binding event than static docking poses. Key analyses from MD simulations include the root-mean-square deviation (RMSD) to assess the stability of the system and the root-mean-square fluctuation (RMSF) to identify flexible regions of the protein. nih.gov

In the context of this compound, an MD simulation of its complex with a target protein could:

Validate the stability of the binding mode predicted by molecular docking.

Identify key water molecules that may mediate ligand-protein interactions.

Explore conformational changes in the protein upon ligand binding.

Provide a basis for more accurate binding free energy calculations.

Computational Prediction of Binding Affinities and Target Selectivity Profiles

A crucial aspect of drug discovery is the accurate prediction of a ligand's binding affinity for its target protein and its selectivity against other proteins. Computational methods play a significant role in this process, ranging from fast but less accurate scoring functions in molecular docking to more rigorous but computationally expensive free energy calculations.

Methods like the Bennett acceptance ratio (BAR) have been used to calculate the binding free energies of purine derivatives to their targets, showing good correlation with experimental data. nih.gov These approaches often involve extensive sampling of the conformational space through methods like enhanced sampling molecular dynamics. nih.gov

For this compound, a combination of computational techniques could be used to build a target selectivity profile. This would involve docking the compound against a panel of related proteins and then using more accurate methods like free energy calculations for the most promising targets. Machine learning models, trained on large datasets of protein-ligand binding affinities, are also emerging as powerful tools for rapid affinity prediction. chemrxiv.orgnih.gov

Table 3: Comparison of Computational Methods for Binding Affinity Prediction

MethodAdvantagesDisadvantages
Docking Scoring FunctionsFast, suitable for virtual screeningLess accurate, prone to false positives
MM/PBSA and MM/GBSAModerate accuracy and speedNeglects conformational entropy changes
Free Energy Perturbation (FEP)High accuracyComputationally very expensive
Thermodynamic Integration (TI)High accuracyComputationally very expensive
Machine Learning ModelsVery fast predictionsAccuracy depends on the training data

Analytical and Spectroscopic Characterization Methods in Purine Research

Chromatographic Techniques for Compound Analysis and Purity Assessment

Chromatographic methods are indispensable for separating the target compound from reaction byproducts and for assessing its purity. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the primary techniques employed for this purpose in purine (B94841) research.

High-Performance Liquid Chromatography (HPLC) for Compound Separation

HPLC is a cornerstone technique for the analysis and purification of purine derivatives. A typical HPLC method for a compound like 8-ethoxy-3-methyl-3H-purin-6-amine would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of an aqueous buffer (such as ammonium acetate or phosphate buffer) and an organic solvent (typically acetonitrile or methanol). The separation is based on the differential partitioning of the analyte between the stationary and mobile phases.

The purity of the compound is determined by integrating the peak area of the target compound and expressing it as a percentage of the total peak area in the chromatogram. A well-resolved, symmetrical peak at a specific retention time is indicative of a pure compound.

Table 1: Representative HPLC Parameters for Analysis of this compound

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 260 nm
Injection Volume 10 µL
Expected Retention Time ~12.5 minutes

Ultra-Performance Liquid Chromatography (UPLC) for Enhanced Resolution

UPLC systems utilize columns with smaller particle sizes (<2 µm), which operate at higher pressures to provide significantly improved resolution, sensitivity, and speed of analysis compared to traditional HPLC. For complex reaction mixtures or for detecting trace impurities, UPLC is the preferred method. The shorter analysis time is a key advantage, often reducing run times by a factor of five to ten.

A UPLC method for this compound would allow for a more rapid assessment of purity and could resolve closely eluting isomers or impurities that might not be apparent with HPLC.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI-MS is a soft ionization technique that is well-suited for the analysis of polar molecules like purine derivatives. In positive ion mode, the compound is typically protonated to form the [M+H]⁺ ion. For this compound (molecular formula C₈H₁₁N₅O), the expected monoisotopic mass is 193.0964 g/mol . Therefore, the ESI-MS spectrum would be expected to show a prominent peak at an m/z (mass-to-charge ratio) of 194.1042, corresponding to the protonated molecule. The high-resolution mass spectrum would confirm the elemental composition of the compound.

Table 2: Expected High-Resolution Mass Spectrometry Data for this compound

IonCalculated m/z
[M+H]⁺ 194.1036
[M+Na]⁺ 216.0855

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem mass spectrometry (MS/MS) provides detailed structural information by inducing fragmentation of a selected precursor ion (e.g., the [M+H]⁺ ion) and analyzing the resulting product ions. The fragmentation pattern is characteristic of the molecule's structure. For this compound, key fragmentations would be expected to involve the loss of the ethoxy group and cleavages within the purine ring structure.

Common fragmentation pathways for purine analogs include the loss of small neutral molecules such as ethylene (from the ethoxy group) or HCN from the purine core. The resulting fragment ions provide conclusive evidence for the connectivity of the atoms within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the complete structural elucidation of organic molecules in solution. Both ¹H NMR and ¹³C NMR are essential for the characterization of this compound.

In the ¹H NMR spectrum, characteristic signals would be expected for the protons of the ethoxy group (a triplet and a quartet), the methyl group (a singlet), the amine group (a broad singlet), and any protons on the purine ring. The chemical shifts and coupling patterns of these signals provide information about the electronic environment and connectivity of the protons.

The ¹³C NMR spectrum would show distinct signals for each of the carbon atoms in the molecule. The chemical shifts of the carbon atoms in the purine ring are particularly informative for confirming the substitution pattern. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish the complete connectivity of the molecule.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound in DMSO-d₆

PositionPredicted ¹³C Shift (ppm)Predicted ¹H Shift (ppm)Multiplicity
C2 ~152--
N3-CH₃ ~30~3.4s
C4 ~150--
C5 ~118--
C6 ~156--
NH₂ -~7.2br s
C8 ~158--
O-CH₂-CH₃ ~65~4.4q
O-CH₂-CH₃ ~15~1.4t
H (imidazole) -~8.0s

Note: These are predicted values and may vary based on solvent and experimental conditions. The presence of a proton on the imidazole (B134444) ring will depend on the tautomeric form.

Proton (¹H) NMR and Carbon-13 (¹³C) NMR Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by mapping the chemical environments of protons and carbon atoms.

Proton (¹H) NMR Spectroscopy

The ¹H NMR spectrum of this compound is predicted to show five distinct signals corresponding to the different sets of non-equivalent protons in the molecule.

Purine Ring Proton (H-2): A singlet corresponding to the single proton on the purine core, at the C-2 position, is expected in the aromatic region, typically between δ 7.5 and 8.5 ppm. nih.gov

Amine Protons (-NH₂): A broad singlet for the two protons of the primary amine group at C-6. Its chemical shift can vary but is generally expected in the δ 5.5-7.0 ppm range and can be concentration-dependent.

Ethoxy Group (-OCH₂CH₃): This group will produce two signals. A quartet for the two methylene protons (-OCH₂-) is anticipated around δ 4.3-4.6 ppm, shifted downfield due to the adjacent oxygen atom. pdx.eduoregonstate.edu A triplet for the three methyl protons (-CH₃) of the ethoxy group is expected further upfield, around δ 1.3-1.5 ppm. libretexts.org The quartet and triplet patterns arise from spin-spin coupling with each other.

N-Methyl Group (-NCH₃): A sharp singlet for the three protons of the methyl group attached to the N-3 position of the purine ring is predicted to appear in the δ 3.5-4.0 ppm range. utwente.nl

Table 1: Predicted ¹H NMR Spectral Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityIntegration
H-27.5 - 8.5Singlet1H
-NH₂5.5 - 7.0Broad Singlet2H
-OCH₂CH₃4.3 - 4.6Quartet2H
-NCH₃3.5 - 4.0Singlet3H
-OCH₂CH₃1.3 - 1.5Triplet3H

Carbon-13 (¹³C) NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum is expected to display eight distinct signals, one for each unique carbon atom in the molecule.

Purine Ring Carbons: The five carbons of the purine ring system (C-2, C-4, C-5, C-6, C-8) are expected to resonate in the downfield region of the spectrum, typically between δ 115 and 160 ppm, characteristic of heteroaromatic compounds. libretexts.orglibretexts.org The carbons directly bonded to nitrogen atoms (C-2, C-4, C-6, C-8) will have their shifts influenced by the electronegativity of the nitrogens. The C-8 carbon, bonded to the ethoxy group's oxygen, would also experience a significant downfield shift.

Ethoxy Group Carbons: The methylene carbon (-OCH₂) is expected around δ 60-70 ppm, while the methyl carbon (-CH₃) will be found much further upfield, typically around δ 14-16 ppm. huji.ac.il

N-Methyl Carbon: The carbon of the N-methyl group is anticipated to appear in the δ 30-40 ppm range. utwente.nl

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-6155 - 160
C-2152 - 157
C-4148 - 153
C-8145 - 150
C-5115 - 120
-OCH₂CH₃60 - 70
-NCH₃30 - 40
-OCH₂CH₃14 - 16

Two-Dimensional (2D) NMR Techniques (e.g., HMBC, HMQC)

To unambiguously assign the proton and carbon signals and confirm the connectivity of the molecule, 2D NMR experiments are essential.

HMQC/HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. columbia.edu For this compound, it would show correlations between the H-2 proton and the C-2 carbon, the ethoxy -OCH₂- protons and its carbon, the ethoxy -CH₃ protons and its carbon, and the N-methyl protons and its corresponding carbon. This confirms the direct one-bond C-H connections. libretexts.org

A correlation between the N-methyl protons and the C-2 and C-4 carbons of the purine ring, confirming the methyl group's position at N-3.

Correlations between the ethoxy methylene (-OCH₂-) protons and the C-8 carbon, confirming the ethoxy group's attachment at C-8.

A correlation between the H-2 proton and the C-4 and C-6 carbons, which helps in assigning the carbons within the purine ring system. nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations.

The IR spectrum of this compound would be expected to show several characteristic absorption bands:

N-H Stretching: The amine group (-NH₂) at the C-6 position would typically exhibit two distinct bands in the 3300-3500 cm⁻¹ region, corresponding to asymmetric and symmetric stretching vibrations. researchgate.net

C-H Stretching: Aromatic C-H stretching for the H-2 proton would appear just above 3000 cm⁻¹. Aliphatic C-H stretching from the methyl and ethoxy groups would be observed just below 3000 cm⁻¹, typically in the 2850-2980 cm⁻¹ range.

C=N and C=C Stretching: The double bonds within the purine aromatic system will produce a series of characteristic sharp absorption bands in the 1500-1680 cm⁻¹ region. researchgate.netru.nl

N-H Bending: The scissoring vibration of the -NH₂ group is expected to cause a strong absorption band around 1600-1650 cm⁻¹. ru.nl

C-O Stretching: A strong band corresponding to the C-O stretching of the ethoxy group is expected in the 1200-1250 cm⁻¹ region.

Table 3: Predicted IR Absorption Bands for this compound

Functional GroupVibration TypePredicted Wavenumber (cm⁻¹)
Amine (-NH₂)N-H Asymmetric & Symmetric Stretch3300 - 3500
Aromatic C-HC-H Stretch3000 - 3100
Alkyl (CH₃, CH₂)C-H Stretch2850 - 2980
Purine RingC=N, C=C Stretch1500 - 1680
Amine (-NH₂)N-H Bend (Scissoring)1600 - 1650
Ether (-O-CH₂-)C-O Stretch1200 - 1250

Circular Dichroism Spectroscopy for Stereochemical Assignment and Chirality Assessment

Circular Dichroism (CD) spectroscopy is an absorption spectroscopy method that measures the difference in the absorption of left- and right-circularly polarized light. It is a powerful technique for studying chiral molecules. creative-proteomics.com

The molecule this compound is achiral; it does not possess any stereocenters and does not have a non-superimposable mirror image. Therefore, in an achiral solvent, it will not exhibit a CD spectrum. CD spectroscopy is not applicable for stereochemical assignment or chirality assessment for this specific compound.

Elemental Analysis for Empirical Formula Verification and Purity Confirmation

Elemental analysis provides the mass percentages of the elements (carbon, hydrogen, nitrogen, etc.) in a compound. This experimental data is compared to the theoretical values calculated from the molecular formula to confirm the compound's empirical formula and assess its purity.

The molecular formula for this compound is C₈H₁₁N₅O.

The molecular weight is calculated as: (8 × 12.011) + (11 × 1.008) + (5 × 14.007) + (1 × 15.999) = 96.088 + 11.088 + 70.035 + 15.999 = 193.21 g/mol

From this, the theoretical elemental composition can be determined.

Table 4: Theoretical Elemental Composition of C₈H₁₁N₅O

ElementSymbolAtomic WeightNumber of AtomsTotal MassMass Percentage (%)
CarbonC12.011896.08849.72%
HydrogenH1.0081111.0885.74%
NitrogenN14.007570.03536.25%
OxygenO15.999115.9998.28%

For a synthesized sample of this compound, the experimentally determined mass percentages should fall within ±0.4% of these theoretical values to be considered pure and to verify the empirical formula.

Q & A

Q. What are the established synthetic routes for 8-ethoxy-3-methyl-3H-purin-6-amine, and what key reaction parameters influence yield?

Microwave-assisted synthesis under controlled pressure (e.g., 8 bar) and temperature is a validated method for purine derivatives. Reaction conditions such as solvent polarity (ethanol or DMF), use of tertiary amines (e.g., triethylamine), and post-reaction purification via preparative TLC (e.g., CHCl3/NH3-MeOH = 25:1) are critical for optimizing yield . Substitution reactions involving ethoxy groups require precise stoichiometry to avoid byproducts like hydroxylated derivatives or reduced amines .

Q. How is the structure of this compound confirmed using spectroscopic methods?

Structural confirmation relies on <sup>1</sup>H-NMR and <sup>13</sup>C-NMR to identify chemical shifts for the ethoxy (-OCH2CH3) and methyl (-CH3) groups. For example, the methyl group at position 3 typically appears at δ 3.1–3.3 ppm in <sup>1</sup>H-NMR, while the ethoxy carbons resonate at δ 60–70 ppm in <sup>13</sup>C-NMR. Mass spectrometry (MS) with m/z values (e.g., [M+H]<sup>+</sup>) further validates molecular weight .

Q. What are the solubility properties and stability considerations for this compound under various conditions?

The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO) but limited solubility in water. Stability studies indicate susceptibility to oxidation under acidic conditions, necessitating storage in inert atmospheres at low temperatures (-20°C). Degradation products, such as oxo derivatives, are monitored via HPLC with UV detection at 254 nm .

Advanced Research Questions

Q. How does the ethoxy group at the 8-position influence the compound's electronic structure and reactivity compared to other substituents?

The electron-donating ethoxy group increases electron density at the purine core, altering nucleophilic reactivity. Comparative studies with trifluoromethyl ( ) or trimethoxybenzyl () substituents show reduced electrophilic substitution rates due to steric hindrance and electronic effects. Computational modeling (DFT) can quantify these effects by analyzing frontier molecular orbitals .

Q. What experimental strategies are employed to resolve contradictions in reported biological activity data for this compound?

Contradictions arise from variability in assay conditions (e.g., cell lines, solvent carriers). Methodological standardization, such as dose-response curves across multiple models (e.g., cancer vs. non-cancer cells) and meta-analysis of IC50 values, helps reconcile discrepancies. Cross-referencing with tautomeric behavior (e.g., keto-enol equilibrium in aqueous media) is also critical .

Q. What role does tautomerism play in the compound's behavior in different solvents, and how is this characterized?

Tautomerism between 3H-purin-6-amine and 9H-purin-6-amine forms affects binding affinity in biological systems. Solvent-dependent studies using <sup>15</sup>N-NMR and X-ray crystallography reveal dominant tautomers: the 3H form predominates in non-polar solvents, while the 9H form is stable in polar media. This has implications for molecular docking studies .

Q. How can regioselective functionalization of the purine ring be achieved to modify biological activity?

Regioselectivity is controlled via protecting group strategies (e.g., Boc for amine protection) and catalyst selection. For example, palladium-catalyzed cross-coupling at position 2 or 8 enables introduction of aryl or alkyl groups. Reaction progress is monitored via LC-MS to ensure purity >95% .

Methodological Notes

  • Data Interpretation : Conflicting NMR or MS results require validation using orthogonal techniques (e.g., IR for functional groups) .
  • Ethical Compliance : Adhere to guidelines prohibiting non-approved biological testing, as emphasized in .

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